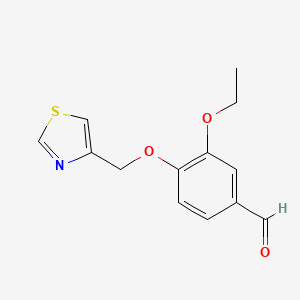![molecular formula C10H16N4O B14151995 1,4-Diethyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carbaldehyde CAS No. 485402-42-4](/img/structure/B14151995.png)
1,4-Diethyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diethyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carbaldehyde is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, with additional ethyl groups and an aldehyde functional group. The presence of these functional groups and the fused ring system imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1,4-Diethyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carbaldehyde can be achieved through several synthetic routes. One common method involves the cycloaddition reaction of appropriate precursors under controlled conditions. For instance, a dipolar cycloaddition reaction followed by Cope elimination can be used to access the triazolopyridine core . The reaction conditions typically involve the use of solvents such as toluene and the incorporation of molecular sieves to enhance yield .
Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity. This can include the use of microwave-mediated, catalyst-free synthesis techniques, which have been shown to improve reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
1,4-Diethyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions can be facilitated by nucleophiles such as amines and thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can introduce various functional groups into the triazolopyridine core, leading to the formation of derivatives with different chemical and physical properties .
Scientific Research Applications
1,4-Diethyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carbaldehyde has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of structure-activity relationships and the development of new compounds with improved properties .
In biology and medicine, this compound has been investigated for its potential as a P2X7 receptor antagonist, which could have implications for the treatment of mood disorders and neuroinflammatory conditions . Additionally, its derivatives have shown promise as enzyme inhibitors, antimicrobial agents, and anticancer compounds .
Mechanism of Action
The mechanism of action of 1,4-Diethyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, as a P2X7 receptor antagonist, it binds to the P2X7 ion channel, inhibiting its activity and reducing the production of proinflammatory cytokines such as IL-1β . This can help alleviate neuroinflammation and potentially improve mood disorders.
The compound’s ability to inhibit enzymes and interact with various biological targets is attributed to its unique structure, which allows for specific interactions with target receptors and enzymes .
Comparison with Similar Compounds
1,4-Diethyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carbaldehyde can be compared with other similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines and 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazines . These compounds share similar triazole and pyridine ring systems but differ in their functional groups and overall structure.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the aldehyde functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
485402-42-4 |
|---|---|
Molecular Formula |
C10H16N4O |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
1,4-diethyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-5-carbaldehyde |
InChI |
InChI=1S/C10H16N4O/c1-3-8-10-9(5-6-13(8)7-15)14(4-2)12-11-10/h7-8H,3-6H2,1-2H3 |
InChI Key |
NNGFJEQODRCUPL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2=C(CCN1C=O)N(N=N2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-1-butyl-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B14151912.png)
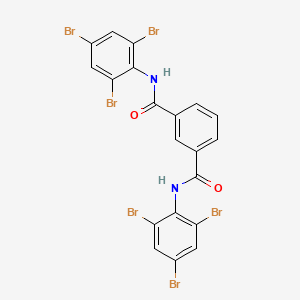
![N,N'-bis[4-nitro-3-(trifluoromethyl)phenyl]butanediamide](/img/structure/B14151926.png)
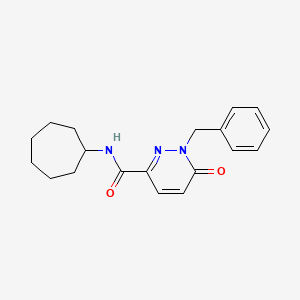
![3,3,5,5-tetramethyl-6-[(E)-2-(3-nitrophenyl)ethenyl]oxane-2,4-dione](/img/structure/B14151937.png)
![1-[1-(Benzenesulfonyl)-3-methylbut-2-en-1-yl]-4-nitrobenzene](/img/structure/B14151938.png)
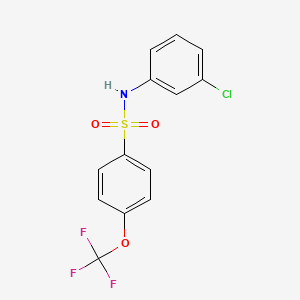
![N-[(2-prop-2-enoxyphenyl)methylideneamino]tridecanamide](/img/structure/B14151943.png)
![[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanamine](/img/structure/B14151950.png)
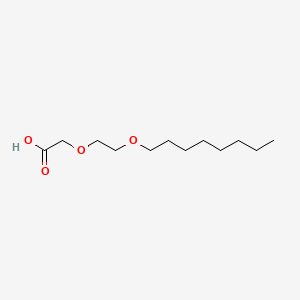
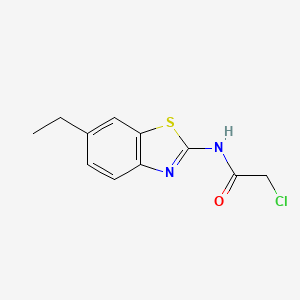
![2-Cyano-2-[(e)-phenyldiazenyl]acetamide](/img/structure/B14151991.png)
![2-keto-N-[(3-nitrobenzylidene)amino]nipecotamide](/img/structure/B14151992.png)
